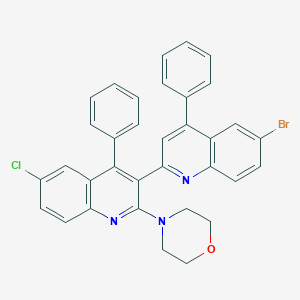
6'-bromo-6-chloro-2-morpholin-4-yl-4,4'-biphenyl-3,2'-biquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl is a complex organic compound with the molecular formula C34H25BrClN3O and a molecular weight of 606.9 g/mol This compound is characterized by the presence of bromine, chlorine, and morpholine functional groups attached to a biquinolinyl core structure
Vorbereitungsmethoden
The synthesis of 6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Biquinolinyl Core: This step involves the coupling of two quinoline derivatives under specific conditions to form the biquinolinyl core.
Introduction of Bromine and Chlorine: Halogenation reactions are employed to introduce bromine and chlorine atoms at the desired positions on the biquinolinyl core.
Attachment of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the biquinolinyl core is replaced by the morpholine moiety.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms (bromine and chlorine) with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl include other biquinolinyl derivatives with different substituents. Some examples are:
6-Bromo-2-morpholin-4-yl-1,3-benzothiazole: This compound has a similar morpholine group but a different core structure.
Indolyl and oxochromenyl xanthenone derivatives: These compounds share some structural similarities and have been studied for their biological activities.
The uniqueness of 6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl lies in its specific combination of functional groups and the biquinolinyl core, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C34H25BrClN3O |
|---|---|
Molekulargewicht |
606.9g/mol |
IUPAC-Name |
4-[3-(6-bromo-4-phenylquinolin-2-yl)-6-chloro-4-phenylquinolin-2-yl]morpholine |
InChI |
InChI=1S/C34H25BrClN3O/c35-24-11-13-29-27(19-24)26(22-7-3-1-4-8-22)21-31(37-29)33-32(23-9-5-2-6-10-23)28-20-25(36)12-14-30(28)38-34(33)39-15-17-40-18-16-39/h1-14,19-21H,15-18H2 |
InChI-Schlüssel |
YQQGLOIUKWYSEU-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
Kanonische SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















